1,5-Hexadiyne

描述

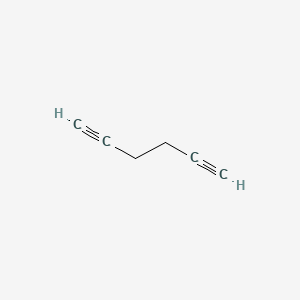

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hexa-1,5-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIBSNDOVCWPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060848 | |

| Record name | 1,5-Hexadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] Boiling point = 86 deg C; [ChemIDplus] | |

| Record name | 1,5-Hexadiyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-16-0 | |

| Record name | 1,5-Hexadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropargyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Hexadiyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Hexadiyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Hexadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-1,5-diyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPARGYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BAA98LQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,5-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Hexadiyne, also known as bipropargyl or dipropargyl, is a linear alkyne with the chemical formula C₆H₆.[1][2][3] It is a highly reactive organic compound characterized by the presence of two terminal triple bonds, making it a valuable building block in organic synthesis.[2][4] This colorless to yellow liquid possesses a sharp, pungent odor and is utilized as an intermediate in the synthesis of more complex molecules, including photosensitive materials, polymers, and fluorescent agents.[2][4] Its high reactivity also contributes to its instability, making careful handling and storage crucial.[4] This document provides a detailed overview of the core physicochemical properties of this compound, along with generalized experimental protocols for their determination and a visualization of a key synthetic pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values represent standard measurements and estimations from various chemical data sources.

| Property | Value | Units | References |

| Molecular Formula | C₆H₆ | - | [1][3][5] |

| Molecular Weight | 78.11 | g/mol | [1][3][5][6][7] |

| Appearance | Colorless to Yellow Liquid | - | [4][8][9] |

| Boiling Point | 86 | °C (at 760 mmHg) | [4][5][8] |

| Melting Point | -6 | °C | [4][7][10] |

| Density | 0.805 | g/cm³ (at 20°C) | [4][9] |

| Specific Gravity | 0.799 - 0.803 | (at 20/20°C) | [5][8] |

| Refractive Index | 1.440 - 1.444 | (at 20°C) | [4][5][8] |

| Vapor Pressure | 75.3 | mmHg (at 25°C, est.) | [5] |

| Flash Point | < -7 | °C | [4][8][9] |

| Water Solubility | 1239 mg/L (est.) / Immiscible | - | [4][5][11] |

| LogP (o/w) | 1.500 (est.) | - | [5] |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not extensively published, the following are detailed, standard methodologies for determining the key physicochemical properties listed above.

Boiling Point Determination (Distillation Method)

This protocol describes the determination of the boiling point at atmospheric pressure using standard laboratory distillation apparatus.

-

Apparatus: Round-bottom flask, distillation head with a thermometer adapter, condenser, receiving flask, heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

-

Cooling water is circulated through the condenser.

-

The heating mantle is turned on and the sample is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature, observed as a plateau, is the boiling point.

-

The atmospheric pressure is recorded, and if necessary, the boiling point is corrected to standard pressure (760 mmHg).

-

Density Measurement (Pycnometer Method)

This method provides a highly accurate determination of liquid density.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant-temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed (m₂).

-

The pycnometer is emptied, dried, and then filled with the this compound sample.

-

The process of thermal equilibration in the water bath is repeated. The level is adjusted, and the pycnometer is weighed again (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental property related to how light propagates through a substance.

-

Apparatus: An Abbe refractometer, a constant-temperature water circulator, a light source (typically a sodium lamp), and a dropper.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the prisms is regulated to a constant value (e.g., 20°C) using the water circulator.

-

A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

-

The prisms are closed, and the light source is positioned.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Synthesis and Reactivity Overview

This compound is a key precursor in various organic reactions. Its terminal alkyne groups are highly reactive and can undergo reactions such as deprotonation, coupling, and cycloadditions. A common method for its synthesis involves the reaction of propargyl halides. The logical workflow for a typical synthesis is depicted below.

Caption: Synthesis of this compound via Grignard Reagent Formation and Coupling.

This diagram illustrates a common synthetic route where propargyl bromide first reacts with magnesium to form the corresponding Grignard reagent, propargylmagnesium bromide. This intermediate then undergoes a coupling reaction with another molecule of propargyl bromide to form the carbon-carbon bond, yielding the final this compound product. This pathway highlights the utility of organometallic intermediates in constructing larger carbon skeletons from smaller, reactive precursors.

References

- 1. This compound [webbook.nist.gov]

- 2. CAS 628-16-0: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound [chembk.com]

- 5. This compound, 628-16-0 [thegoodscentscompany.com]

- 6. This compound (CAS 628-16-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound [stenutz.eu]

- 8. This compound | 628-16-0 | TCI AMERICA [tcichemicals.com]

- 9. 628-16-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis and Purification of 1,5-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and purification of 1,5-hexadiyne (also known as dipropargyl), a valuable bifunctional alkyne for applications in medicinal chemistry, materials science, and organic synthesis. Due to its high reactivity and potential instability, the synthesis and purification of this compound require careful consideration of reaction conditions and handling procedures. This guide details the primary synthetic routes, purification methodologies, and relevant characterization data.

Introduction

This compound (CAS No. 628-16-0) is a linear six-carbon chain with terminal alkyne functionalities. This structure makes it an important building block for the synthesis of more complex molecules, including macrocycles, polymers, and heterocyclic systems, through reactions such as azide-alkyne cycloadditions ("click chemistry"), Sonogashira couplings, and polymerization.[1] However, this compound is known to be unstable and can be prone to polymerization, spontaneous combustion, and explosion, necessitating careful handling and purification.[2]

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound are presented: the coupling of propargyl halides and the dehydrohalogenation of 1,6-dihalohexanes.

Synthesis via Coupling of Propargyl Halides

The coupling of propargyl halides, such as propargyl bromide, is a common method for the formation of this compound. This can be achieved through the formation of a propargyl Grignard reagent, which then undergoes a coupling reaction.

Materials:

-

Propargyl bromide (3-bromopropyne)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Mercuric chloride (catalyst)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

An oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

-

A solution of propargyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium turnings at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is carefully removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation.

Yield: The reported yields for this type of reaction can vary significantly, often falling in the range of 19-30%, depending on the reaction scale and purification efficiency.[3]

Synthesis via Dehydrohalogenation of 1,6-Dihalohexanes

An alternative route to this compound involves the double dehydrohalogenation of a 1,6-dihalohexane, such as 1,6-dichlorohexane or 1,6-dibromohexane, using a strong base.

Materials:

-

1,6-Dichlorohexane

-

Potassium tert-butoxide

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Ice-cold water

-

Pentane

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 1,6-dichlorohexane (1.0 equivalent) in anhydrous DMSO is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

The flask is cooled in an ice bath, and potassium tert-butoxide (2.2 equivalents) is added portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by pouring the mixture into ice-cold water.

-

The aqueous mixture is extracted with pentane.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and filtered.

-

The pentane is carefully removed by distillation.

-

The resulting crude this compound is purified by vacuum distillation.

Purification

Due to its volatility (boiling point: 86 °C) and instability, purification of this compound is typically achieved by vacuum distillation.[2] This allows for distillation at a lower temperature, minimizing the risk of polymerization and decomposition.

Experimental Protocol: Vacuum Distillation of this compound

-

The crude this compound is placed in a round-bottom flask with a boiling chip or magnetic stirrer.

-

The flask is connected to a vacuum distillation apparatus, including a condenser and a receiving flask cooled in an ice bath.

-

The system is evacuated to a pressure that will allow the this compound to boil at a temperature between 40-60 °C.

-

The distillation is performed slowly to ensure good separation from any higher-boiling impurities or polymerization products.

-

The purified this compound is collected in the cooled receiving flask and should be stored under an inert atmosphere at low temperature.

Data Presentation

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| CAS Number | 628-16-0 | [3] |

| Molecular Formula | C₆H₆ | [3] |

| Molecular Weight | 78.11 g/mol | [3] |

| Boiling Point | 86 °C (lit.) | [2] |

| ¹H NMR (CDCl₃) | δ 2.05 (t, 2H), 2.45 (m, 4H) | [4] |

| ¹³C NMR (CDCl₃) | δ 18.5, 68.8, 82.5 | [4] |

| IR (gas phase) | 3300 cm⁻¹ (≡C-H), 2120 cm⁻¹ (C≡C) | [5] |

Table 2: Summary of Synthetic Routes and Reported Yields

| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |

| Coupling | Propargyl bromide | Mg, Et₂O | 19-30% (chromatographic) | [3] |

| Dehydrohalogenation | 1,6-Dihalohexane | Strong base (e.g., KOtBu) | Not specified | General Method |

Mandatory Visualizations

Caption: Synthesis workflow for this compound from propargyl bromide.

Caption: Synthesis workflow for this compound from 1,6-dichlorohexane.

Safety and Handling

This compound is a highly reactive and potentially hazardous compound.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its instability, it is recommended to prepare this compound in small quantities and use it promptly. For storage, it should be kept under an inert atmosphere at a low temperature and away from light and sources of ignition.

Conclusion

The synthesis and purification of this compound present challenges due to the compound's inherent instability. However, by employing carefully controlled reaction conditions, particularly for the coupling of propargyl halides or the dehydrohalogenation of 1,6-dihalohexanes, and utilizing vacuum distillation for purification, this valuable synthetic intermediate can be obtained. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile molecule.

References

An In-depth Technical Guide to the Spectral Data of 1,5-Hexadiyne

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,5-hexadiyne (CAS No: 628-16-0).[1][2][3] The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Molecular Structure and Properties

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its symmetric structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two signals corresponding to the acetylenic protons and the methylene protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.25 | Triplet | 2H | H-1, H-6 (≡C-H) |

| ~2.50 | Triplet | 4H | H-3, H-4 (-CH₂-) |

Note: Actual chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum is consistent with the molecule's symmetry, showing three distinct carbon signals.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~18.5 | C-3, C-4 (-CH₂) |

| ~69.0 | C-1, C-6 (≡C-H) |

| ~82.0 | C-2, C-5 (-C≡) |

Note: Actual chemical shifts can vary slightly based on solvent and concentration.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃).[3]

-

Instrumentation: Data is acquired on a high-resolution NMR spectrometer, for example, a 400 MHz instrument for ¹H NMR.[3][6]

-

Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹³C NMR spectra.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of terminal alkyne groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | ≡C-H Stretch (strong, sharp) | Terminal Alkyne |

| ~2900 | C-H Stretch (medium) | Methylene (-CH₂) |

| ~2120 | C≡C Stretch (weak) | Alkyne |

Experimental Protocol: IR Spectroscopy

The infrared spectrum can be obtained using various sampling techniques.

-

Gas Phase: The spectrum can be acquired on a gas-phase sample using a gas cell. The NIST reference spectrum was obtained in this state.[7]

-

Liquid Film: A common method involves placing a drop of the neat liquid (this compound) between two salt plates (e.g., KBr or NaCl) to create a thin film through which the IR beam is passed.[3]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum is typically run first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 78 | High | [M]⁺˙ (Molecular Ion) |

| 77 | High | [M-H]⁺ |

| 52 | High | [C₄H₄]⁺ |

| 51 | High | [C₄H₃]⁺ |

| 50 | Moderate | [C₄H₂]⁺ |

| 39 | High | [C₃H₃]⁺ (Propargyl cation) |

Note: Fragmentation patterns and relative intensities are characteristic of the ionization method and energy used.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound.[4] In this "hard" ionization technique, the sample is bombarded with high-energy electrons (typically 70 eV), causing both ionization and fragmentation.[8][9][10]

-

Instrumentation: The sample is introduced into the ion source of a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for prior separation. Source temperatures may be around 250-280°C.[6]

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected. The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Visualized Workflow

The following diagram illustrates the general workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound(628-16-0) IR Spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. as.uky.edu [as.uky.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,5-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,5-hexadiyne (also known as bipropargyl). Understanding the thermal behavior of this highly unsaturated C6H6 isomer is crucial for its application in various chemical syntheses and for modeling combustion processes. This document details the decomposition pathways, presents quantitative data from experimental studies, and outlines the methodologies employed for its analysis.

Thermal Decomposition Pathways and Products

The thermal rearrangement of this compound leads to the formation of several C6H6 isomers through a series of unimolecular isomerizations. Experimental and theoretical studies have shown that the decomposition does not proceed via free radical mechanisms.[1] Instead, it involves concerted, pericyclic reactions.

The primary decomposition pathway involves the initial isomerization of this compound to 3,4-dimethylenecyclobut-1-ene (DMCB).[1][2] From this intermediate, parallel pathways lead to the formation of fulvene and benzene.[1] While both are major products at higher temperatures, fulvene formation is observed to begin at a lower temperature than benzene.[1] High-pressure shock tube experiments have also identified other linear and cyclic C6H6 species, including cis- and trans-1,3-hexadien-5-yne, which suggests a low-temperature route to benzene that does not necessarily proceed through fulvene.[2]

The following diagram illustrates the key proposed thermal rearrangement pathways of this compound.

Quantitative Decomposition Data

Quantitative analysis of this compound's thermal decomposition has been conducted over a wide range of temperatures and pressures. The data reveals the temperature dependence of product formation.

| Parameter | Temperature Range | Pressure | Key Observations | Reference |

| Isomerization to DMCB | 210–350 °C | Not specified | 3,4-dimethylenecyclobutene identified as the single product in this range. | [2] |

| Product Distribution | 298–773 K (25–500 °C) | High-pressure limit | Onset of fulvene formation occurs at a lower temperature than benzene. | [1] |

| Pyrolysis Products | 800–1350 K (527–1077 °C) | ~25 bar | Identification of six linear and two cyclic C6H6 isomers, including benzene. | [2] |

Experimental Protocols

The study of this compound's thermal behavior relies on a combination of controlled heating methods and sensitive analytical techniques to identify and quantify the resulting isomers.

-

Flow Reactor: Samples of this compound, often diluted in an inert gas like argon, are passed through a heated tube (reactor).[1] The temperature of the reactor is precisely controlled. This setup allows for the study of decomposition under steady-state conditions at various temperatures.

-

Single Pulse Shock Tube: This technique is used for studying pyrolysis at high temperatures and pressures.[2] A mixture of this compound in an inert gas is rapidly heated by a shock wave for a very short duration. This method is ideal for investigating reaction mechanisms under conditions relevant to combustion.[2]

-

Gas Chromatography (GC): Following pyrolysis, the product mixture is separated using gas chromatography.[1][2] This technique separates compounds based on their volatility and interaction with a stationary phase, allowing for the quantification of different isomers.

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS), mass spectrometry is used to identify the separated products based on their mass-to-charge ratio and fragmentation patterns.[1][2]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in the identification of functional groups and the specific structure of the isomers formed.[1][2] Matrix isolation techniques can be used to trap and analyze reactive intermediates at low temperatures.[2]

-

Threshold Photoelectron Photoion Coincidence (TPEPICO) Spectroscopy: This advanced technique uses synchrotron radiation to provide detailed electronic and structural information about the molecules, aiding in the unambiguous identification and quantification of isomers like fulvene and benzene from the pyrolysis mixture.[1]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition temperatures.[3][4][5] DSC measures the heat flow into or out of a sample as it is heated, revealing transition temperatures and enthalpies associated with decomposition.[4][5]

The following diagram illustrates a typical experimental workflow for the analysis of this compound thermal decomposition.

Conclusion

The thermal decomposition of this compound is a complex process involving unimolecular isomerizations to various other C6H6 isomers. The primary pathway proceeds through the formation of 3,4-dimethylenecyclobut-1-ene, which subsequently rearranges to fulvene and benzene. The reaction is highly temperature-dependent, with different products and pathways becoming dominant under different conditions. A variety of sophisticated experimental techniques, including pyrolysis reactors coupled with advanced spectroscopic and chromatographic methods, are essential for elucidating the intricate details of its thermal behavior. The data and methodologies presented in this guide provide a solid foundation for researchers working with this energetic and reactive molecule.

References

Solubility of 1,5-Hexadiyne in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-hexadiyne in various organic solvents. Due to its utility as a building block in organic synthesis, understanding its behavior in different solvent systems is critical for reaction design, purification, and formulation in pharmaceutical and materials science research.

Core Concepts: "Like Dissolves Like"

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound is a nonpolar hydrocarbon due to the presence of carbon-carbon and carbon-hydrogen bonds, which have minimal differences in electronegativity. Consequently, it is readily soluble in nonpolar organic solvents and insoluble in polar solvents like water.[1][2][3][4][5] While specific quantitative data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from the general behavior of alkynes and nonpolar compounds.

Quantitative Solubility Data

While precise numerical solubility data for this compound in various organic solvents is scarce in the literature, the following table summarizes its expected solubility based on general chemical principles and available information. It is important to note that many nonpolar organic liquids are miscible with each other, meaning they form a homogeneous solution in all proportions.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Nonpolar Solvents | |||

| Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Toluene | C₇H₈ | Nonpolar | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Polar | Soluble/Miscible |

| Polar Aprotic Solvents | |||

| Acetone | (CH₃)₂CO | Polar | Soluble/Miscible |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar | Likely Soluble |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Polar | Likely Soluble |

| Water | H₂O | Polar | Insoluble (estimated at 1239 mg/L)[6] |

Note: The expected solubility is based on the principle of "like dissolves like." Experimental verification is recommended for specific applications. The commercial availability of a 50% solution of this compound in pentane further supports its high solubility in nonpolar alkane solvents.[7]

Experimental Protocols for Solubility Determination

The following are general experimental methodologies that can be employed to determine the solubility of this compound in a specific organic solvent.

Method 1: Determination of Miscibility (for Liquid-Liquid Systems)

This method is a straightforward qualitative assessment to determine if two liquids are miscible in all proportions.

Materials:

-

This compound

-

Solvent of interest (e.g., acetone, ethanol, THF, DMSO, hexane, toluene)

-

Graduated cylinders or volumetric pipettes

-

Test tubes or small vials with closures

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry test tube, add a known volume (e.g., 1 mL) of the organic solvent.

-

To the same test tube, add an equal volume (1 mL) of this compound.

-

Seal the test tube and agitate the mixture by inverting the tube several times or by using a vortex mixer for 30 seconds.

-

Allow the mixture to stand for a few minutes and observe.

-

Observation:

-

If the mixture forms a single, clear, homogeneous phase, the two liquids are considered miscible.

-

If the mixture forms two distinct layers, they are immiscible.

-

If the mixture appears cloudy or forms an emulsion, they are partially miscible.

-

-

Repeat the procedure with varying ratios of this compound to the solvent (e.g., 1:9 and 9:1) to confirm miscibility across a range of concentrations.

Method 2: Shake-Flask Method for Quantitative Solubility (for Liquid-Liquid Systems)

This method is a common technique for determining the quantitative solubility of a liquid in another liquid at a specific temperature.[8]

Materials:

-

This compound

-

Solvent of interest

-

A temperature-controlled shaker bath or incubator

-

Separatory funnel or centrifuge

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

-

Prepare a series of saturated solutions by adding an excess of this compound to a known volume of the solvent in sealed flasks.

-

Place the flasks in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the phases to separate. If separation is slow, the mixture can be centrifuged.

-

Carefully collect a sample from the solvent-rich phase, ensuring that none of the undissolved this compound is included.

-

Accurately weigh the collected sample.

-

Quantify the concentration of this compound in the sample using a pre-calibrated analytical method, such as gas chromatography.

-

The solubility is then expressed as the mass of this compound per mass or volume of the solvent (e.g., g/100 g or g/100 mL).

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a liquid compound like this compound in an organic solvent.

References

- 1. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. organicmystery.com [organicmystery.com]

- 4. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. This compound, 628-16-0 [thegoodscentscompany.com]

- 7. This compound, 50% in pentane 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. researchgate.net [researchgate.net]

Theoretical Calculations on the Structure of 1,5-Hexadiyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the three-dimensional structure of 1,5-hexadiyne. This document is intended to serve as a valuable resource for researchers in computational chemistry, drug design, and related scientific fields, offering detailed protocols and a summary of expected quantitative data derived from high-level computational models.

Introduction to this compound

This compound (also known as bipropargyl or dipropargyl) is a linear six-carbon molecule with the chemical formula C₆H₆, featuring two terminal alkyne groups.[1][2][3] Its simple yet flexible structure, containing both sp and sp³ hybridized carbon atoms, makes it an interesting subject for theoretical studies of conformational preferences and electronic structure. Understanding the geometry and vibrational properties of this compound at a quantum mechanical level is crucial for predicting its reactivity and potential applications in synthesis and materials science.

Computational Methodology

The determination of the structure of this compound relies on sophisticated computational chemistry techniques. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.[4][5] A common and reliable approach involves the use of the B3LYP hybrid functional in conjunction with a Pople-style basis set, such as 6-311++G(d,p).[6][7] This level of theory is well-suited for calculating the geometries and vibrational frequencies of organic molecules.[8]

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

A typical computational workflow for determining the equilibrium geometry and vibrational frequencies of this compound using the Gaussian suite of programs is as follows:[9][10][11]

-

Input File Preparation: A Gaussian input file is created, specifying the initial atomic coordinates of this compound in a Z-matrix or Cartesian format. The route section of the input file specifies the desired calculation, for example: #p B3LYP/6-311++G(d,p) Opt Freq.

-

B3LYP/6-311++G(d,p): Specifies the level of theory.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Geometry Optimization: The software iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule, thereby finding a stable conformation on the potential energy surface.[12]

-

Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed on the optimized structure.[10] This calculation computes the second derivatives of the energy with respect to the atomic positions. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[7]

-

Data Extraction and Analysis: The output file from the Gaussian calculation contains a wealth of information, including the final optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and the calculated vibrational frequencies and their corresponding infrared intensities.

Predicted Structural Parameters

The following tables summarize the expected quantitative data for the ground-state structure of this compound, based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values represent a plausible optimized geometry.

Table 1: Calculated Bond Lengths for this compound

| Bond | Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| C≡C | C1 | C2 | 1.20 - 1.22 |

| C-H (alkynyl) | C1 | H1 | 1.06 - 1.07 |

| C-C (sp³-sp) | C2 | C3 | 1.46 - 1.48 |

| C-C (sp³-sp³) | C3 | C4 | 1.53 - 1.55 |

| C-H (aliphatic) | C3 | H3 | 1.09 - 1.10 |

Table 2: Calculated Bond Angles for this compound

| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Predicted Bond Angle (°) |

| C-C≡C | C3 | C2 | C1 | 178 - 180 |

| H-C≡C | H1 | C1 | C2 | 179 - 180 |

| C-C-C (sp³-sp-sp³) | C2 | C3 | C4 | 110 - 112 |

| H-C-H (aliphatic) | H3a | C3 | H3b | 108 - 110 |

Table 3: Calculated Dihedral Angles for this compound

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) |

| H-C-C-C | H3a | C3 | C4 | C5 | Various (anti, gauche) |

| C-C-C-C | C2 | C3 | C4 | C5 | ~180 (anti conformation) |

Predicted Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum of the molecule. Key vibrational modes for this compound are summarized below.

Table 4: Major Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| ≡C-H Stretch | 3300 - 3350 | Stretching of the terminal C-H bonds |

| C-H Stretch (aliphatic) | 2850 - 3000 | Stretching of the C-H bonds on the CH₂ groups |

| C≡C Stretch | 2100 - 2200 | Stretching of the carbon-carbon triple bonds |

| CH₂ Scissoring | 1450 - 1470 | Bending of the H-C-H angle in CH₂ groups |

| C-C Stretch | 1000 - 1200 | Stretching of the carbon-carbon single bonds |

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Computational Workflow for Structure Determination

Caption: Workflow for theoretical structure determination.

Conformational Analysis of this compound

Caption: Simplified conformational energy landscape.

References

- 1. knime.com [knime.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. Critical Assessment of the Performance of Density Functional Methods for Several Atomic and Molecular Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scubeindia.com [scubeindia.com]

- 10. gaussian.com [gaussian.com]

- 11. The Absolute Beginners Guide to Gaussian [ccl.net]

- 12. gaussian.com [gaussian.com]

An In-depth Technical Guide to the Discovery and Synthesis of Bipropargyl (1,5-Hexadiyne)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bipropargyl, systematically named 1,5-hexadiyne, is a linear C6 hydrocarbon featuring two terminal triple bonds. Its rigid structure and reactive termini make it a valuable building block in various fields, including organic synthesis, materials science, and as a molecular scaffold in drug discovery. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for bipropargyl. It details key experimental protocols, presents comparative quantitative data for major synthetic routes, and includes visualizations of reaction pathways to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Context

The history of bipropargyl synthesis is intrinsically linked to the development of acetylenic coupling reactions. While the exact first synthesis of this compound is not prominently documented, its preparation became feasible with the advent of foundational C-C bond-forming reactions involving terminal alkynes in the latter half of the 19th century.

The groundwork for synthesizing diynes was laid by Carl Glaser in 1869 with his discovery of the oxidative coupling of terminal alkynes using copper(I) salts in the presence of an oxidant, typically air.[1][2] This reaction, now known as the Glaser coupling , represented one of the earliest examples of transition-metal-catalyzed carbon-carbon bond formation.[1] Initially demonstrated with phenylacetylene, the methodology was later extended to other terminal alkynes, paving the way for the synthesis of symmetrical diynes like bipropargyl.

Subsequent significant advancements in the mid-20th century provided milder and more versatile methods for diyne synthesis. In 1956, Geoffrey Eglinton and A. R. Galbraith reported a modification using a stoichiometric amount of a copper(II) salt, such as cupric acetate, in pyridine, which eliminated the need for an external oxidant.[2] This method is now referred to as the Eglinton coupling .

A further key development came in 1962 from Allan S. Hay, who introduced a catalytic system using a copper(I) chloride-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex.[2][3] The Hay coupling offered the advantage of using a catalytic amount of the copper salt and air as the oxidant, with the TMEDA ligand enhancing the solubility and reactivity of the catalyst.[4] These seminal contributions, along with the development of coupling reactions involving propargyl halides, form the cornerstone of modern bipropargyl synthesis.

Core Synthetic Methodologies

The synthesis of bipropargyl primarily relies on two strategic approaches: the coupling of C3 propargyl units and the oxidative dimerization of acetylene. This section details the most significant methods, providing both theoretical background and practical experimental protocols.

Coupling of Propargyl Derivatives

This approach involves the formation of a C-C bond between two three-carbon propargyl fragments. The most common precursors are propargyl halides.

An early approach involves the reaction of a propargyl halide with a highly reactive metal, such as sodium or magnesium. This method, while historically significant, often suffers from low yields and the formation of side products due to the high reactivity of the reagents.

A more controlled and widely used method involves the preparation of a propargyl Grignard reagent, which is then coupled. To avoid the formation of rearranged allene byproducts, these reactions are typically carried out at low temperatures.[5]

Experimental Protocol: Synthesis of Bipropargyl via Propargyl Bromide Grignard Reagent [5]

-

Materials:

-

Magnesium turnings (1 mol)

-

Mercuric chloride (catalytic amount, e.g., 0.1 g)

-

Anhydrous diethyl ether

-

Propargyl bromide (freshly distilled, 0.50 mol total)

-

Dry ice/acetone bath

-

Ammonium chloride solution (saturated)

-

-

Procedure:

-

An oven-dried three-neck flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser is charged with magnesium turnings and a catalytic amount of mercuric chloride under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous diethyl ether is added, followed by a small amount of propargyl bromide to initiate the Grignard reaction, evidenced by a gray solution and gentle reflux.

-

The flask is then cooled to approximately -20°C using a dry ice/acetone bath.

-

A solution of the remaining propargyl bromide in anhydrous diethyl ether is added dropwise with vigorous stirring, maintaining the temperature at around -10°C.

-

After the addition is complete, the mixture is allowed to warm to room temperature over one hour.

-

The reaction is quenched by pouring the mixture into a beaker containing a slurry of crushed ice and saturated ammonium chloride solution.

-

The mixture is stirred until the layers are clear and all excess magnesium has dissolved.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the crude bipropargyl can be purified by fractional distillation.

-

Logical Workflow for Grignard-based Bipropargyl Synthesis

Caption: Workflow for the synthesis of bipropargyl via a Grignard coupling reaction.

Oxidative Coupling Reactions

Oxidative coupling reactions are among the most efficient and widely used methods for the synthesis of symmetrical diynes, including bipropargyl. These reactions proceed via the formation of a metal acetylide intermediate, followed by an oxidative dimerization.

The Glaser-Hay coupling is a catalytic version of the original Glaser reaction, employing a copper(I) salt with a tertiary amine ligand, such as TMEDA, and using air as the oxidant.[3][6] This method is often preferred due to its milder conditions and the use of a catalytic amount of the copper salt.[6]

Experimental Protocol: Glaser-Hay Synthesis of a Diyne (General Procedure) [6]

-

Materials:

-

Terminal alkyne (e.g., propargyl alcohol as a precursor to bipropargyl after subsequent reaction) (1.0 mmol)

-

Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol)

-

Acetone (10 mL)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a stir bar, add the terminal alkyne, copper(I) chloride, and acetone.

-

Add TMEDA to the mixture.

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6]

-

Extract the product with diethyl ether or ethyl acetate.[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation.

-

Reaction Pathway for Glaser-Hay Coupling

Caption: Catalytic cycle of the Glaser-Hay oxidative coupling of terminal alkynes.

The Eglinton coupling utilizes a stoichiometric amount of a copper(II) salt, typically copper(II) acetate, in a coordinating solvent like pyridine.[7][8] This method is advantageous when an oxygen-free atmosphere is desired.

Experimental Protocol: Eglinton Coupling (General Procedure) [8]

-

Materials:

-

Terminal alkyne

-

Copper(II) acetate

-

Pyridine (as solvent and base)

-

-

Procedure:

-

Dissolve the terminal alkyne in pyridine in a round-bottom flask.

-

Add a stoichiometric amount of copper(II) acetate to the solution.

-

Heat the reaction mixture, and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the pyridine under reduced pressure.

-

The residue is then worked up by adding a dilute acid solution and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude diyne, which is then purified.

-

Quantitative Data and Method Comparison

The choice of synthetic method for bipropargyl depends on factors such as scale, desired purity, and available starting materials. The following table summarizes typical yields for the key synthetic routes.

| Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) | Notes |

| Grignard Coupling | Propargyl Bromide | Mg, HgCl₂ (cat.) | 50-70[5] | Requires low temperatures to minimize rearrangement. |

| Glaser-Hay Coupling | Terminal Alkyne | CuCl (cat.), TMEDA, O₂ | 67-92[3] | Mild conditions, catalytic copper. Yield is substrate dependent. |

| Eglinton Coupling | Terminal Alkyne | Cu(OAc)₂ (stoich.), Pyridine | Generally good yields | Stoichiometric copper is required. |

| Wurtz-type Coupling | Propargyl Halide | Na or Mg | Variable, often low | Prone to side reactions. |

Characterization of Bipropargyl

Proper characterization of bipropargyl is crucial to confirm its identity and purity. Due to its high instability and tendency to polymerize, it should be handled with care.[9]

-

Physical Properties: Bipropargyl is a colorless liquid with a pungent odor.[9]

-

Boiling Point: 86 °C[9]

-

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is simple, showing two signals corresponding to the acetylenic protons and the methylene protons.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals for the two types of sp-hybridized carbons and the sp³-hybridized carbons.

-

IR Spectroscopy: The infrared spectrum exhibits a characteristic sharp absorption band for the terminal C≡C-H stretch around 3300 cm⁻¹ and a weaker absorption for the C≡C triple bond stretch near 2120 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to its molecular weight (78.11 g/mol ).

-

Conclusion

The synthesis of bipropargyl has evolved from early coupling reactions to more refined and efficient catalytic methods. The Grignard-based coupling of propargyl halides and the copper-catalyzed oxidative coupling reactions, particularly the Glaser-Hay method, are the most practical and widely used approaches. The choice of method depends on the specific requirements of the synthesis, including scale, purity, and reaction conditions. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and characterization of this important chemical building block.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified individuals in a well-equipped laboratory with appropriate safety precautions. Propargyl bromide is toxic and a lachrymator, and should be handled in a fume hood.[5] Bipropargyl is unstable and can be flammable and toxic.[9]

References

- 1. 1,5-HEXADIENE(592-42-7) 13C NMR [m.chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. synarchive.com [synarchive.com]

- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 5. server.ccl.net [server.ccl.net]

- 6. benchchem.com [benchchem.com]

- 7. Eglinton Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

fundamental reactivity of terminal alkynes in 1,5-Hexadiyne

An In-depth Technical Guide on the Fundamental Reactivity of Terminal Alkynes in 1,5-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile and highly reactive building block in organic synthesis, characterized by the presence of two terminal alkyne functional groups. This symmetric, non-conjugated diyne serves as a valuable precursor for the synthesis of complex carbocyclic and heterocyclic scaffolds, macrocycles, and polymers. The fundamental reactivity of its terminal alkynes—governed by the acidity of the sp-hybridized C-H protons and the high electron density of the triple bonds—allows for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the core reactions of this compound, including deprotonation and alkylation, metal-catalyzed coupling reactions such as Glaser and Sonogashira couplings, azide-alkyne cycloadditions (Click Chemistry), and metal-catalyzed cycloisomerizations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a foundational resource for its application in research and development.

Core Reactivity Principles

The chemical behavior of this compound is dominated by its two terminal alkyne moieties. The key principles governing its reactivity are:

-

Acidity of Acetylenic Protons: The protons on the sp-hybridized carbons are weakly acidic (pKa ≈ 25), allowing for deprotonation by strong bases to form highly nucleophilic acetylide anions. This enables the formation of new carbon-carbon bonds via alkylation or addition reactions.

-

Susceptibility to Metal Catalysis: The π-systems of the alkyne units readily coordinate with transition metals (e.g., copper, palladium, gold, rhodium), facilitating a wide range of transformations including cross-coupling, cyclization, and polymerization reactions.

-

Participation in Pericyclic Reactions: The alkyne groups can act as 2π-electron components in cycloaddition reactions, providing pathways to cyclic and heterocyclic systems.

-

Bifunctionality: The presence of two reactive sites allows for both intramolecular reactions to form cyclic structures and intermolecular reactions to form oligomers or polymers. The outcome is often dictated by reaction conditions that favor one pathway over the other (e.g., high dilution for intramolecular processes).[1][2][3][4]

Deprotonation and Nucleophilic Alkylation

One of the most fundamental transformations of this compound involves the sequential removal of its acidic terminal protons by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a mono- or dianion. These resulting acetylide anions are potent nucleophiles that can react with various electrophiles (e.g., alkyl halides) to form new C-C bonds.

Caption: Logical workflow for the double deprotonation and subsequent alkylation of this compound.

Experimental Protocol: Representative Double Alkylation

This protocol is adapted from established procedures for the deprotonation and alkylation of terminal alkynes and illustrates the process for this compound.[5][6][7]

-

Apparatus Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is cooled to room temperature under an inert atmosphere.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF, ~10 mL per mmol of diyne) is cannulated into the flask. This compound (1.0 eq) is added via syringe.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.1 eq, e.g., 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the dilithioacetylide.

-

Alkylation: The desired alkyl halide (e.g., iodomethane or benzyl bromide, 2.2 eq) is added dropwise to the cooled solution.

-

Reaction & Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

| Base | Electrophile (R-X) | Solvent | Temperature (°C) | Typical Yield (%) |

| n-BuLi | CH₃I | THF | -78 to RT | >85 (Estimated) |

| n-BuLi | BnBr | THF | -78 to RT | >80 (Estimated) |

| NaNH₂ | C₂H₅Br | liq. NH₃ | -33 | >75 (Estimated) |

| Table 1. Representative conditions and estimated yields for the double alkylation of this compound. Data is extrapolated from standard alkyne chemistry. |

Metal-Catalyzed Coupling Reactions

Glaser-Hay Coupling: Synthesis of Symmetric Diynes

The Glaser coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne.[8][9] For this compound, this reaction can proceed via two competing pathways: an intramolecular cyclization to yield highly strained cyclic diynes (which are often unstable) or an intermolecular polymerization/oligomerization to produce conjugated poly(diacetylene)s.[10] The Hay modification utilizes a soluble Cu(I)-TMEDA (tetramethylethylenediamine) complex, which often provides better results.[11][12] High-dilution conditions favor the intramolecular pathway.

Caption: Competing intramolecular vs. intermolecular pathways in the Glaser-Hay coupling of this compound.

Experimental Protocol: Glaser-Hay Macrocyclization

This protocol is adapted from procedures for the synthesis of polyether macrocycles and is designed to favor intramolecular cyclization under high-dilution conditions.[13][14]

-

Catalyst Preparation: In a large three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a gas inlet, add copper(I) chloride (0.1 eq) and TMEDA (0.2 eq) to a large volume of an appropriate solvent (e.g., pyridine or acetone).

-

High-Dilution Setup: Prepare a solution of this compound (1.0 eq) in the same solvent. Using a syringe pump, add the diyne solution to the vigorously stirring catalyst mixture over a period of 8-24 hours. Throughout the addition, bubble air or oxygen through the reaction mixture.

-

Reaction Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, filter the mixture to remove copper salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with dilute aqueous ammonia to remove residual copper, followed by a water wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting macrocycle via column chromatography or recrystallization.

| Catalyst System | Conditions | Pathway | Product Type | Typical Yield (%) |

| Cu(OAc)₂ / Pyridine | High Dilution, 50 °C | Intramolecular | Macrocycles | 40-70 |

| CuCl / TMEDA / O₂ | High Concentration, RT | Intermolecular | Polymer | >90 |

| Table 2. Typical conditions and outcomes for Glaser-Hay coupling of di-terminal alkynes.[15] |

Sonogashira Coupling: Synthesis of Aryl-Substituted Diynes

The Sonogashira coupling is a robust method for forming C(sp)-C(sp²) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[16] The reaction is co-catalyzed by palladium and copper complexes.[17][18] this compound can undergo a double Sonogashira coupling, allowing for the symmetric introduction of two aryl or vinyl groups, creating highly conjugated systems of interest in materials science and medicinal chemistry.[19]

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Protocol: Double Sonogashira Coupling

This is a general procedure for the coupling of an aryl halide with a terminal alkyne, adapted for this compound.[11][20]

-

Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (2-5 mol%), copper(I) iodide (CuI, 4-10 mol%), and the aryl halide (2.1 eq, e.g., iodobenzene).

-

Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

-

Reagent Addition: Add a degassed solvent system, typically a mixture of an amine base like triethylamine (TEA) or diisopropylamine (DIPA) and THF. Add this compound (1.0 eq) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC or GC-MS analysis indicates complete consumption of the starting materials (typically 2-24 hours).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the 1,6-diaryl-1,5-hexadiyne.

| Aryl Halide | Pd Catalyst (mol%) | Base | Temp (°C) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | TEA | 40 | 88 |

| 4-Iodoanisole | Pd(PPh₃)₄ (3) | DIPA | RT | 92 |

| 1-Bromonaphthalene | Pd(OAc)₂/BrettPhos (5) | DABCO | 60 | 75 |

| Table 3. Representative yields for double Sonogashira coupling with terminal diynes.[19] |

Azide-Alkyne Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry." The reaction is exceptionally robust and biocompatible.[21] The use of a copper(I) catalyst (CuAAC) leads exclusively to the 1,4-disubstituted triazole isomer, while certain ruthenium catalysts (RuAAC) yield the 1,5-isomer.[22] this compound can serve as a bifunctional linker, reacting with two equivalents of an azide to form a bis-triazole product, which is useful for creating molecular probes, linking biomolecules, or developing new materials.[12][23][24]

Caption: Experimental workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound.

Experimental Protocol: Copper-Catalyzed Bis-triazole Synthesis

This protocol is a standard procedure for CuAAC in aqueous media, suitable for various substrates including those in drug development.[21][24]

-

Stock Solutions: Prepare stock solutions of:

-

The azide-containing molecule (e.g., 10 mM in DMSO or water).

-

Copper(II) sulfate (CuSO₄, e.g., 20 mM in water).

-

A water-soluble ligand such as THPTA (e.g., 50 mM in water).

-

A reducing agent, sodium ascorbate (e.g., 100 mM in water, freshly prepared).

-

-

Reaction Mixture: In a microcentrifuge tube or vial, combine the following in order:

-

A solution of this compound (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).

-

The azide stock solution (2.1 eq).

-

A premixed solution of CuSO₄ and the THPTA ligand (typically 5 mol% Cu and 25 mol% ligand).

-

-

Initiation: Add the sodium ascorbate solution (10-20 mol%) to initiate the reaction.

-

Incubation: Close the vessel and allow the reaction to proceed at room temperature for 1-12 hours. The reaction can be monitored by LC-MS.

-

Workup and Purification: Depending on the product's properties, it can be purified by precipitation, extraction into an organic solvent, or reverse-phase HPLC.

| Alkyne | Azide | Catalyst System | Solvent | Yield (%) |

| Phenylacetylene | Benzyl Azide | CuSO₄/Na-Asc/TBTA | H₂O/t-BuOH | 95 |

| 1-Octyne | 1-Azido-4-nitrobenzene | CuI / DIPEA | THF | 91 |

| Propargyl Alcohol | Azido-PEG-Biotin | CuSO₄/Na-Asc/THPTA | PBS Buffer | >98 |

| Table 4. Representative yields for CuAAC reactions with various terminal alkynes. |

Gold-Catalyzed Cycloisomerization

Gold(I) catalysts are exceptionally effective at activating the π-systems of alkynes, promoting a variety of cycloisomerization reactions under mild conditions.[8][9] While specific reports on this compound are sparse, related 1,5-diynes and 1,5-enynes undergo well-documented cyclizations.[16][25][26] For this compound, a plausible pathway involves the initial 6-endo-dig cyclization of one alkyne onto the gold-activated second alkyne, leading to a vinyl-gold species. This intermediate can then undergo further rearrangements or reactions to form complex polycyclic aromatic systems.

Caption: Plausible catalytic cycle for the gold(I)-catalyzed cycloisomerization of this compound.

This reaction class is highly substrate-dependent, and the development of a specific protocol for this compound would require empirical optimization of the gold catalyst, ligand, and reaction conditions to control the reaction pathway and prevent polymerization.

Conclusion

This compound is a powerful and versatile bifunctional building block whose reactivity is centered on its two terminal alkyne groups. The fundamental transformations—deprotonation/alkylation, metal-catalyzed couplings (Glaser, Sonogashira), azide-alkyne cycloadditions, and cycloisomerizations—provide robust and efficient pathways for the synthesis of a vast range of molecular architectures. The ability to perform these reactions in a sequential or double-functionalization manner makes this compound a valuable tool for constructing complex molecules with applications spanning medicinal chemistry, materials science, and polymer chemistry. A thorough understanding of these core reactions and the experimental conditions that govern them is essential for leveraging the full synthetic potential of this substrate.

References

- 1. Influence of intramolecular vs. intermolecular phosphonium-borohydrides in catalytic hydrogen, hydride, and proton transfer reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Khan Academy [pl.khanacademy.org]

- 3. MCAT Intermolecular vs Intramolecular Forces Explained [inspiraadvantage.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glaser coupling for the synthesis of transformable polymacrocyclic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. Glaser–Eglinton–Hay sp–sp coupling and macrocyclization: construction of a new class of polyether macrocycles having a 1,3-diyne unit - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]

- 16. Mechanistic Study on Gold-Catalyzed Cycloisomerization of Dienediynes Involving Aliphatic C-H Functionalization and Inspiration for Developing a New Strategy to Access Polycarbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 22. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 23. jenabioscience.com [jenabioscience.com]

- 24. broadpharm.com [broadpharm.com]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]

An In-Depth Technical Guide to the Synthesis of Isotopically Labeled 1,5-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for preparing isotopically labeled 1,5-hexadiyne, a valuable building block in various chemical and biomedical research areas. The introduction of stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) into the this compound scaffold allows for detailed mechanistic studies, metabolic tracing, and advanced analytical applications. This document outlines the primary synthetic methodologies, presents detailed experimental protocols, and summarizes key quantitative data.

Introduction to Isotopically Labeled this compound

This compound is a linear C6 hydrocarbon featuring two terminal alkyne functionalities. Its simple, symmetric structure makes it an ideal model system for studying the chemistry of diynes and a versatile precursor in organic synthesis. Isotopic labeling of this compound enhances its utility, enabling researchers to track the molecule and its fragments in complex chemical and biological systems.

Deuterium-labeled this compound (e.g., this compound-1,6-d₂) is particularly useful for:

-

Mechanistic studies: Investigating reaction mechanisms where C-H bond cleavage is involved.

-

Vibrational spectroscopy: Probing molecular structure and dynamics.

-

Metabolic tracing: Following the metabolic fate of the alkyne moiety in biological systems.

Carbon-13 labeled this compound (e.g., this compound-1,6-¹³C₂) is instrumental in:

-

NMR spectroscopy: Elucidating molecular structures and dynamics in complex mixtures.

-

Mass spectrometry: Quantifying metabolic fluxes and identifying metabolites.

Synthetic Strategies

Two principal strategies are employed for the synthesis of isotopically labeled this compound:

-

Coupling of Isotopically Labeled Precursors: This "bottom-up" approach involves the synthesis of a labeled three-carbon synthon, typically a propargyl derivative, followed by a coupling reaction to construct the six-carbon backbone of this compound. This method is versatile and allows for the introduction of isotopes at specific positions.

-

Isotopic Exchange on Unlabeled this compound: This "top-down" strategy involves the synthesis of unlabeled this compound followed by the exchange of terminal acetylenic protons with deuterium. This method is efficient for terminal deuteration but is not applicable for carbon labeling or deuteration at other positions.

The logical workflow for the synthesis and purification of isotopically labeled this compound is depicted below.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of deuterated and carbon-13 labeled this compound.

Synthesis of this compound-1,6-d₂ via H/D Exchange

This protocol describes the terminal deuteration of unlabeled this compound using a base-catalyzed hydrogen-deuterium exchange reaction.[1][2]